N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)-1H-イミダゾール-4-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

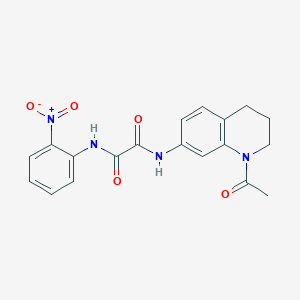

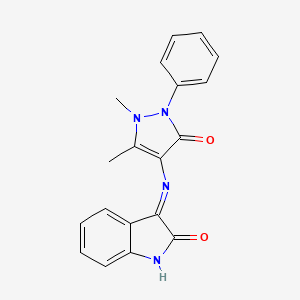

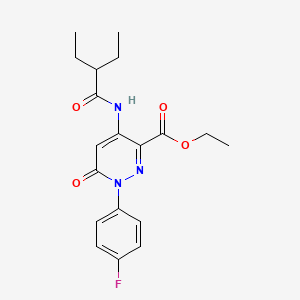

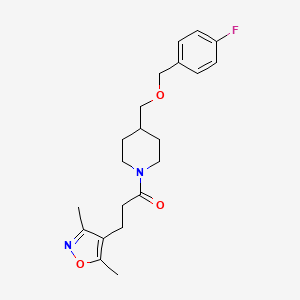

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H15N5O4S2 and its molecular weight is 345.39. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

GIRKチャネル活性化剤

この化合物は、Gタンパク質結合内向き整流性カリウム(GIRK)チャネルの強力かつ選択的な活性化剤として同定されています . GIRKチャネルは、細胞の興奮性を調節するGPCRシグナル伝達経路における重要なエフェクターです .

神経疾患

GIRKチャネル活性化剤としての役割から、この化合物は、てんかんや不安などの神経疾患の治療に用いられる可能性があります .

疼痛管理

GIRKチャネルは、痛み知覚に関与していることが示唆されており、この化合物は疼痛管理に使用される可能性があります .

依存症治療

GIRKチャネルは報酬/依存症における役割を担っているという、かなりの予備的証拠があります . したがって、この化合物は依存症の治療に使用される可能性があります。

抗真菌活性

同様の化合物のインビトロ実験では、リゾプスオリザエに対して抗真菌活性を示しました . このことは、「N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)-1H-イミダゾール-4-スルホンアミド」が抗真菌剤として使用される可能性があることを示唆しています。

抗菌活性

同様の化合物は、病原性細菌に対して抗菌活性を示しています . このことは、「N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)-1H-イミダゾール-4-スルホンアミド」が抗菌剤として使用される可能性があることを示唆しています。

作用機序

Target of Action

The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The exact biochemical pathways and their downstream effects are still under investigation due to the lack of selective and brain-penetrant pharmacological tool compounds .

Pharmacokinetics

It has been found to displaynanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK1/2 channels by this compound leads to changes in the cell’s excitability, which can have various effects depending on the specific physiological context . These effects could potentially be harnessed for therapeutic purposes in conditions such as pain, epilepsy, addiction, and anxiety .

生化学分析

Biochemical Properties

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

The compound influences cell function by modulating the activity of GIRK channels . These channels play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide exerts its effects by activating GIRK channels . This activation can lead to changes in gene expression and enzyme activity .

特性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1H-imidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4S2/c1-8-4-10(15-22(19,20)11-5-12-7-13-11)16(14-8)9-2-3-21(17,18)6-9/h4-5,7,9,15H,2-3,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTYEDZXHLYODD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NS(=O)(=O)C2=CN=CN2)C3CCS(=O)(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate](/img/structure/B2386420.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)

![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)

![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)